

# Technical Support Center: Niclosamide Formulation for Intranasal & Inhaled Viral Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Niclosamide (sodium) |           |
| Cat. No.:            | B12400234            | Get Quote |

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the formulation of niclosamide for intranasal or inhaled delivery in viral studies. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.

## **Frequently Asked Questions (FAQs)**

Q1: Why is intranasal or inhaled delivery of niclosamide being explored for viral infections?

A1: Oral administration of niclosamide results in low systemic drug levels, insufficient to inhibit viruses like SARS-CoV-2.[1][2] Direct aerosol delivery to the respiratory tract via intranasal or inhaled formulations targets the primary site of viral acquisition and spread, potentially overcoming the limitations of oral delivery by achieving high local drug concentrations.[1][3]

Q2: What are the main challenges in formulating niclosamide for respiratory delivery?

A2: The primary challenge is niclosamide's poor water solubility (approximately 1.6 mg/L), which hinders its bioavailability.[1][4][5] This low solubility makes it difficult to prepare solutions for nebulization or nasal sprays and can lead to low and variable absorption when delivered as a powder.[3][5][6]

Q3: What formulation strategies have been successful in overcoming niclosamide's low solubility for respiratory delivery?

#### Troubleshooting & Optimization





A3: Several strategies have been investigated:

- Co-formulation with excipients: A composite particle formulation of niclosamide with human lysozyme (NIC-hLYS) has been developed for delivery as a dry powder, nebulized suspension, or nasal spray.[1][4]
- pH adjustment: Increasing the pH of the formulation to a slightly alkaline level (e.g., pH 8.0) can significantly increase the solubility of niclosamide, making it suitable for nasal spray solutions.[7][8][9]
- Particle size reduction and advanced manufacturing:
  - Thin-Film Freezing (TFF): This technique has been used to produce a dry powder form of niclosamide with suitable aerodynamic properties for inhalation.[3][5]
  - Spray Drying: This method has been employed to create inhalable dry powders,
     sometimes in combination with other drugs like ivermectin.[10]
  - Micronization: Creating micronized crystalline dry powders is another approach to improve delivery.[6][11]
- Amorphous Solid Dispersions: Creating an amorphous solid dispersion of niclosamide can increase its apparent solubility.[5]

Q4: What is the antiviral mechanism of action for niclosamide?

A4: Niclosamide has a broad-spectrum antiviral activity.[1][12] Its primary mechanisms include:

- Inhibition of endosomal acidification: Niclosamide acts as a protonophore, disrupting the pH gradient of endosomes, which is crucial for the entry and replication of many viruses.[7][13] [14][15]
- Modulation of host signaling pathways: It has been shown to affect multiple signaling pathways, including mTOR, Wnt/β-catenin, STAT3, and NF-κB, which can interfere with viral replication and host inflammatory responses.[12][13][14][15][16]



• Induction of autophagy: Niclosamide can enhance autophagy, a cellular process that helps in clearing viruses.[17]

# **Troubleshooting Guides**

Issue 1: Poor solubility of niclosamide in aqueous solutions for spray or nebulization.

| Potential Cause                                | Troubleshooting Step                                                                                          | Expected Outcome                                                                                                     |
|------------------------------------------------|---------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|
| Intrinsic low water solubility of niclosamide. | Adjust the pH of the aqueous buffer to a slightly alkaline range (pH 8.0-9.2).[7][8][9]                       | Increased solubility of niclosamide, allowing for the preparation of a solution suitable for nasal or throat sprays. |
| Use of neutral pH water or buffers.            | Consider using excipients that enhance solubility, such as cyclodextrins.[18]                                 | Formation of a more soluble niclosamide complex.                                                                     |
| Inappropriate solvent system.                  | For preclinical studies, explore the use of co-solvents, but be mindful of their suitability for in vivo use. | Enhanced dissolution of niclosamide.                                                                                 |

Issue 2: Low efficacy of the formulation in in-vivo viral models.



| Potential Cause                                           | Troubleshooting Step                                                                                                                                                                                      | Expected Outcome                                                        |
|-----------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------|
| Insufficient drug concentration at the site of infection. | Optimize the formulation to improve bioavailability. For dry powders, ensure appropriate particle size for deep lung delivery. For nasal sprays, ensure the formulation can penetrate the mucus layer.[1] | Higher local drug concentration and improved antiviral effect.          |
| Inadequate dosing frequency or amount.                    | Review the dosing regimen based on pharmacokinetic data. In a murine model, oncedaily intranasal administration of a NIC-hLYS formulation was effective.[1]                                               | Maintained therapeutic drug levels at the site of infection.            |
| Rapid clearance of the drug from the respiratory tract.   | Consider formulations with mucoadhesive properties to prolong residence time.                                                                                                                             | Increased contact time between the drug and the respiratory epithelium. |

Issue 3: Instability of the prepared niclosamide formulation.

| Potential Cause | Troubleshooting Step | Expected Outcome | | Recrystallization of amorphous niclosamide. | Incorporate stabilizing excipients into the formulation. For example, in the NIC-hLYS formulation, sucrose and histidine were used as lyoprotectant and buffering agents, respectively.[1] | A stable amorphous formulation with consistent performance. | | Degradation of niclosamide in solution. | Conduct stability studies at different pH and temperature conditions to determine the optimal storage conditions. | A stable liquid formulation with a defined shelf-life. | | Agglomeration of particles in dry powder formulations. | Ensure the formulation has good aerosol dispersal properties. The addition of carriers like human lysozyme can improve powder flow and reduce particle agglomeration.[1][4] | Consistent and efficient delivery of the drug upon aerosolization. |

## **Quantitative Data Summary**

Table 1: In Vitro Antiviral Efficacy of Niclosamide Formulations



| Formulation                                          | Virus      | Cell Line | Efficacy<br>Metric<br>(EC50/IC50) | Result       | Citation |
|------------------------------------------------------|------------|-----------|-----------------------------------|--------------|----------|
| Niclosamide                                          | SARS-CoV   | Vero E6   | IC50                              | < 0.1 µM     | [4]      |
| NIC-hLYS                                             | MERS-CoV   | Vero      | EC50                              | 0.016 μg/mL  | [1]      |
| Niclosamide (alone)                                  | MERS-CoV   | Vero      | EC50                              | 0.0625 μg/mL | [1]      |
| NIC-hLYS                                             | SARS-CoV-2 | Vero      | EC50                              | 0.008 μg/mL  | [1]      |
| Niclosamide<br>(alone)                               | SARS-CoV-2 | Vero      | EC50                              | 0.030 μg/mL  | [1]      |
| Combinationa I Dry Powder (Ivermectin + Niclosamide) | SARS-CoV-2 | In vitro  | EC50                              | 2.67 μΜ      | [10]     |
| Niclosamide<br>Dry Powder                            | SARS-CoV-2 | In vitro  | EC50                              | 5.28 μΜ      | [10]     |

Table 2: In Vivo Efficacy of Intranasal Niclosamide Formulations in Murine Models



| Formulation | Virus      | Animal<br>Model             | Dosing<br>Regimen                                    | Key<br>Findings                                                                     | Citation |
|-------------|------------|-----------------------------|------------------------------------------------------|-------------------------------------------------------------------------------------|----------|
| NIC-hLYS    | MERS-CoV   | Mice                        | Once daily,<br>intranasal                            | 43% survival in a lethal infection model; significant decrease in lung viral titer. | [1]      |
| NIC-hLYS    | SARS-CoV-2 | hACE2<br>Transgenic<br>Mice | 240 μg/kg<br>NIC, daily,<br>intranasal               | Significant reduction in viral loads in lung and brain tissues.                     | [1][19]  |
| Niclosamide | SARS-CoV-2 | Mice                        | 0.24<br>mg⋅kg−1⋅day<br>−1, intranasal<br>for 10 days | Improved survival and significantly reduced viral loads.                            | [14]     |

# **Experimental Protocols**

- 1. Preparation of NIC-hLYS Composite Particles via Spray Drying
- Objective: To produce a dry powder formulation of niclosamide suitable for inhalation and for reconstitution into a suspension for nebulization or nasal spray.
- Materials: Micronized niclosamide, recombinant human lysozyme (hLYS), sucrose, polysorbate 80, histidine.[1]
- Methodology:
  - Prepare a solution by dissolving hLYS, sucrose, polysorbate 80, and histidine in an appropriate aqueous buffer.



- Disperse the micronized niclosamide particles within this solution.
- Utilize a spray dryer to atomize the suspension and evaporate the solvent, resulting in composite particles of NIC-hLYS.
- Optimize the formulation composition using a constrained mixtures Design of Experiments (DoE) to achieve particles with a geometric median diameter of less than 5 μm, suitable for inhalation.[1][4]
- 2. In Vivo Efficacy Study in a Murine Model of SARS-CoV-2 Infection
- Objective: To evaluate the in vivo efficacy of an intranasal niclosamide formulation.[1]
- Animal Model: hACE2 transgenic mice.[1]
- Methodology:
  - Infect the mice intranasally with a lethal dose of SARS-CoV-2 (e.g., 1 × 10<sup>4</sup> pfu).
  - After a 24-hour post-infection period, initiate daily intranasal treatment with the niclosamide formulation (e.g., NIC-hLYS at 240 μg/kg NIC) or a control (e.g., 0.9% sodium chloride).[1]
  - Monitor survival over a 10-day period.
  - At a predetermined time point (e.g., day 6 post-infection), sacrifice a subset of mice from each group to determine viral loads in tissues such as the brain, kidney, and lungs via qPCR.[1]

## **Visualizations**





Click to download full resolution via product page

Caption: Antiviral mechanisms of niclosamide.





Click to download full resolution via product page

Caption: Workflow for developing and testing niclosamide formulations.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Development and evaluation of inhalable composite niclosamide-lysozyme particles: A broad-spectrum, patient-adaptable treatment for coronavirus infections and sequalae PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. news-medical.net [news-medical.net]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. New Delivery Method Could Make Niclosamide an Effective Antiviral to Treat COVID-19 -UT Austin News - The University of Texas at Austin [news.utexas.edu]
- 7. News Common metabolic inhibitor has potential as nasal spray-preventative for Covid -University of Nottingham [nottingham.ac.uk]
- 8. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Inhalable spray-dried dry powders combining ivermectin and niclosamide to inhibit SARS-CoV-2 infection in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ondrugdelivery.com [ondrugdelivery.com]
- 12. Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Niclosamide—A promising treatment for COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 15. Niclosamide for Covid-19: bridging the gap PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plausible mechanisms of Niclosamide as an antiviral agent against COVID-19 | Semantic Scholar [semanticscholar.org]



- 17. uniontherapeutics.com [uniontherapeutics.com]
- 18. cyclodextrinnews.com [cyclodextrinnews.com]
- 19. A randomized, double-blind, placebo-controlled phase 1 trial of inhaled and intranasal niclosamide: A broad spectrum antiviral candidate for treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Niclosamide Formulation for Intranasal & Inhaled Viral Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400234#formulating-niclosamide-for-intranasal-or-inhaled-delivery-in-viral-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com